molecular formula C7H9NO B2802520 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one CAS No. 97426-82-9

1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one

Cat. No.: B2802520
CAS No.: 97426-82-9
M. Wt: 123.155
InChI Key: KCZDQPANKVXLEA-UHFFFAOYSA-N
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Description

1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one is a heterocyclic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol This compound is characterized by a fused ring structure consisting of a cyclopentane ring and a pyrrole ring, with a ketone functional group at the 2-position

Preparation Methods

The synthesis of 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopentanone with an amine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one exerts its effects involves interactions with molecular targets and pathways. The ketone functional group can participate in various chemical interactions, including hydrogen bonding and nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially leading to bioactive effects .

Comparison with Similar Compounds

1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

3,3a,4,6a-tetrahydro-1H-cyclopenta[b]pyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-5-2-1-3-6(5)8-7/h1,3,5-6H,2,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZDQPANKVXLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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